molecular formula C20H21N5O3S B12418435 Dyrk1A/|A-synuclein-IN-1

Dyrk1A/|A-synuclein-IN-1

Número de catálogo: B12418435
Peso molecular: 411.5 g/mol
Clave InChI: ATNNUKBJZFOVTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dyrk1A/α-synuclein-IN-1 is a dual inhibitor targeting both Dyrk1A and α-synuclein aggregation. Dyrk1A, or dual-specificity tyrosine phosphorylation-regulated kinase 1A, is a kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. α-synuclein is a protein associated with neurodegenerative diseases such as Parkinson’s disease. The compound Dyrk1A/α-synuclein-IN-1 has shown potential in neuroprotection and central nervous system permeability .

Métodos De Preparación

The synthesis of Dyrk1A/α-synuclein-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical literature. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .

Análisis De Reacciones Químicas

Dyrk1A/α-synuclein-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Aplicaciones Científicas De Investigación

Dyrk1A/α-synuclein-IN-1 has several scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and protein aggregation.

    Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.

Mecanismo De Acción

Dyrk1A/α-synuclein-IN-1 exerts its effects by inhibiting the activity of Dyrk1A and preventing the aggregation of α-synuclein. Dyrk1A phosphorylates various substrates, including α-synuclein, which can lead to the formation of toxic aggregates. By inhibiting Dyrk1A, the compound reduces the phosphorylation and aggregation of α-synuclein, thereby providing neuroprotective effects .

Comparación Con Compuestos Similares

Dyrk1A/α-synuclein-IN-1 is unique in its dual inhibition of both Dyrk1A and α-synuclein aggregation. Similar compounds include:

Propiedades

Fórmula molecular

C20H21N5O3S

Peso molecular

411.5 g/mol

Nombre IUPAC

N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28)

Clave InChI

ATNNUKBJZFOVTK-UHFFFAOYSA-N

SMILES canónico

C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.